molecular formula C6H12O6 B12398312 D-Galactose-d1-4

D-Galactose-d1-4

Cat. No.: B12398312
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-CAXGRQCFSA-N
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Description

D-Galactose-d1-4 is a deuterated derivative of D-galactose, a monosaccharide with the chemical formula C₆H₁₂O₆. Its structure includes a galactose unit substituted at the 1-4 position, likely involving isotopic labeling (deuteration) to enable advanced spectroscopic studies, such as nuclear magnetic resonance (NMR) analysis. The compound exhibits distinct NMR characteristics, including large vicinal couplings between H-1, H-2, and H-3 (J ~3–4 Hz) and smaller couplings between H-3, H-4, and H-4. Key chemical shifts for C-3 (δC 77.7 ppm) and C-4 (δC 79.1 ppm) further differentiate it from non-deuterated analogs . These features make this compound valuable in tracking metabolic pathways, studying glycosylation mechanisms, and analyzing carbohydrate-protein interactions with enhanced precision.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4D

InChI Key

GZCGUPFRVQAUEE-CAXGRQCFSA-N

Isomeric SMILES

[2H][C@@](CO)([C@@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactose-d1-4 can be synthesized through various methods, including microbial fermentation and enzyme-catalyzed conversion. One common approach involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose . Another method involves the biocatalytic production of galactosylated compounds from agricultural by-products like tamarind kernel powder, followed by enzymatic digestion and fermentation .

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity, employing advanced biotechnological techniques to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-d1-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in redox reactions. For example, it can be oxidized to D-Galacturonic acid, a component of pectin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and enzymes. For instance, acid hydrolysis can break down disaccharides like lactose into D-Galactose and D-Glucose . Enzymatic reactions, such as those catalyzed by L-arabinose isomerase, are also prevalent .

Major Products: The major products formed from the reactions of this compound include D-Tagatose, D-Galacturonic acid, and various galactosylated compounds. These products have significant applications in food, pharmaceuticals, and biofuels .

Scientific Research Applications

Chemistry: In chemistry, D-Galactose-d1-4 is used as a precursor for synthesizing various galactosylated compounds. It is also employed in studying carbohydrate chemistry and enzymatic reactions involving galactose .

Biology: In biological research, this compound is used to study galactose metabolism and its role in cellular processes. It serves as a model compound for investigating the effects of galactose on cellular functions and aging .

Medicine: In medicine, this compound is utilized in drug delivery systems and diagnostics. It acts as a ligand to target cells expressing galactose receptors, enhancing the delivery of therapeutic agents to specific tissues .

Industry: Industrially, this compound is used in the production of low-calorie sweeteners like D-Tagatose. It is also a raw material for biofuel production from galactose-rich biomass .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and research-based distinctions between D-Galactose-d1-4 and related galactose derivatives:

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Name Structure/Linkage Functional Groups/Modifications Key Distinguishing Features Research Applications
This compound Deuterated galactose (1-4 position) Isotopic labeling (deuteration) Unique NMR couplings (e.g., JH1-H2 ~3–4 Hz); δC-3 (77.7 ppm), δC-4 (79.1 ppm) Metabolic tracing, glycoconjugate studies
Lactose (GAL-(1-4)GLC) β-D-Gal-(1→4)-D-Glc Reducing disaccharide Hydrolyzes into glucose and galactose; soluble in water, mild sweetness Infant nutrition, lactose intolerance studies
N-Acetylgalactosaminyl-(1-4)-Galactose (NAGAG) β-D-GalNAc-(1→4)-D-Gal N-acetylated amino sugar Involved in blood group antigens (e.g., Sd<sup>a</sup>); resistant to enzymatic hydrolysis Immunological research, cancer biomarker studies
Lactobiose β-D-Gal-(1→4)-D-Glc (same as lactose) Non-deuterated, natural disaccharide Identical structure to lactose but often referenced in synthetic chemistry contexts Substrate for glycosidase enzymes, prebiotic research

Key Findings and Distinctions

Structural Variations: this compound is distinguished by deuterium substitution, which enhances NMR signal resolution for tracking molecular interactions. In contrast, lactose and lactobiose are non-deuterated disaccharides with natural reducing ends . NAGAG incorporates an N-acetylgalactosamine (GalNAc) residue linked to galactose, forming a structural motif critical for antigenicity and enzyme resistance .

Physicochemical Properties :

  • Solubility : Lactose and lactobiose exhibit high water solubility (~20 g/100 mL at 25°C), whereas deuterated compounds like this compound may show slight solubility differences due to isotopic effects .
  • Stability : NAGAG’s N-acetyl group enhances stability against glycosidases, making it suitable for prolonged in vivo studies, unlike lactose, which is rapidly hydrolyzed in the gut .

Research Applications: this compound is pivotal in NMR-based metabolic studies, while lactose serves as a model substrate for digestive enzyme research . NAGAG’s role in blood group antigens and cancer cell surfaces underscores its utility in immunology and diagnostics .

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